27-O-acetyl-withaferin A

Description

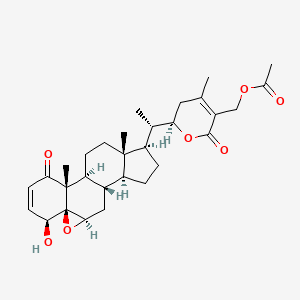

Structure

3D Structure

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

[(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methyl acetate |

InChI |

InChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |

InChI Key |

ARTYOOFBEGPUAU-NSXHFEBNSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

27-O-acetyl-withaferin A: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

27-O-acetyl-withaferin A, a naturally occurring steroidal lactone, is a derivative of the well-researched parent compound, withaferin A. While the biological activities of withaferin A are extensively documented, its acetylated form remains a less explored yet potentially significant molecule for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its presumed biological activities based on the known signaling pathways of withaferin A. This document aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this promising natural product.

Natural Sources

The primary natural source of withanolides, including withaferin A and its derivatives, is the plant species belonging to the Solanaceae family, commonly known as nightshades. While withaferin A is most famously isolated from Withania somnifera (Ashwagandha), the occurrence of its acetylated derivative, this compound, is less frequently reported.

Current literature indicates the presence of acetylated withaferin A derivatives in the following species:

-

Withania somnifera : While the presence of this compound itself is not extensively documented, a related compound, 27-acetoxy-5β-chloro-6α-hydroxywithaferin A, has been isolated from this plant.[1] This suggests that the enzymatic machinery for acetylation of the C-27 hydroxyl group of withaferin A exists within W. somnifera, making it a probable, albeit perhaps minor, source of this compound. The leaves and roots are the primary parts of the plant where withanolides are concentrated.[2][3]

-

Withania aristata : This species has been reported to contain this compound.

Due to the limited specific data on this compound, researchers should consider screening different chemotypes and plant parts of Withania species to identify sources with higher concentrations of this specific compound.

Isolation and Purification Protocols

The isolation of this compound follows the general principles of withanolide extraction and purification, with special care taken to prevent the hydrolysis of the acetyl group. The following protocol is a composite of established methods for withaferin A isolation, adapted for the preservation and specific targeting of its acetylated derivative.[3][4][5]

Extraction

The initial step involves the extraction of crude withanolides from the plant material.

Table 1: Comparison of Extraction Solvents for Withanolides from Withania somnifera

| Solvent System | Plant Material | Yield of Withaferin A (mg/g dry weight) | Reference |

| Methanol (100%) | Dried Roots | Approx. 0.33 | [6] |

| Ethanol (100%) | Dried Roots | Approx. 0.28 | [6] |

| Methanol:Water (80:20) | Dried Leaves | Not specified | [5] |

| Methanol:Water (60:40) | Fresh Leaves | Not specified | [6] |

Experimental Protocol: Hydro-alcoholic Extraction

-

Plant Material Preparation: Air-dry the leaves or roots of the selected Withania species at room temperature and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material in 80% methanol (methanol:water, 80:20 v/v) at a ratio of 1:10 (plant material:solvent, w/v) for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a thick, viscous extract.

Purification

Purification of this compound from the crude extract is achieved through a combination of liquid-liquid partitioning and column chromatography.

Experimental Protocol: Multi-step Chromatographic Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and partition it successively with n-hexane, chloroform, and ethyl acetate in a separatory funnel.

-

The withanolide fraction, including this compound, is expected to be concentrated in the chloroform and ethyl acetate fractions.

-

Collect these fractions and evaporate the solvent under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Adsorb the dried chloroform/ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

-

Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Chloroform:Methanol (95:5 v/v).

-

Visualization: Observe the plates under UV light (254 nm) and then spray with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Withanolides typically appear as brown or violet spots.

-

Pool the fractions showing a spot with an Rf value corresponding to that of a this compound standard (if available) or in the expected region for a less polar derivative of withaferin A.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled fractions to preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 227 nm.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: General Workflow for the Isolation of this compound

Biological Activity and Signaling Pathways

Specific studies on the signaling pathways directly modulated by this compound are currently lacking in the scientific literature. However, based on the extensive research on its parent compound, withaferin A, it is plausible that the acetylated derivative shares similar biological activities and mechanisms of action. The presence of the acetyl group at the C-27 position may influence its lipophilicity, cell permeability, and binding affinity to molecular targets, potentially leading to altered potency or selectivity.

The primary signaling pathways inhibited by withaferin A, and therefore likely to be affected by this compound, include the NF-κB and STAT3 pathways, which are critical in inflammation and cancer.[7][8][9][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Withaferin A has been shown to be a potent inhibitor of this pathway.[7][8][11]

Diagram 2: Postulated Inhibition of the NF-κB Pathway by this compound

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and differentiation. Constitutive activation of STAT3 is observed in numerous human cancers and is associated with tumor progression and metastasis. Withaferin A has been demonstrated to effectively inhibit both constitutive and IL-6-induced STAT3 activation.[2][9][10][12][13]

Diagram 3: Postulated Inhibition of the STAT3 Pathway by this compound

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the yield of this compound from any natural source. The yields of its parent compound, withaferin A, can, however, provide a benchmark for estimating the potential recovery of its acetylated derivative.

Table 2: Reported Yields of Withaferin A from Withania somnifera

| Plant Part | Extraction Method | Yield (mg/g dry weight) | Reference |

| Leaves | Methanol:Water (80:20) Reflux | 0.75 (from 200g powder yielding 150mg of 85% purity) | [5] |

| Stem (6-month-old, aquaponics) | Not specified | 1.977 | [14] |

| Leaves (6-month-old, aquaponics) | Not specified | 1.499 | [14] |

| Root (6-month-old, aquaponics) | Not specified | 0.543 | [14] |

It is important to note that the yield of withanolides can vary significantly based on the plant's genetic strain, growing conditions, age, and the specific part of the plant used for extraction.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

-

Screening of Withania Species: A systematic screening of different Withania species and their various chemotypes is required to identify a high-yielding natural source of this compound.

-

Optimization of Isolation Protocols: The development of a specific and efficient isolation protocol that maximizes the yield and purity of this compound while preserving its chemical integrity is crucial.

-

Elucidation of Biological Activity: In-depth studies are needed to determine the specific biological activities of this compound and to compare its potency and selectivity with that of withaferin A.

-

Investigation of Signaling Pathways: Detailed molecular studies are required to identify the specific signaling pathways modulated by this compound and to understand its mechanism of action.

Conclusion

This compound represents a promising, yet understudied, natural product with potential therapeutic applications. While its natural abundance appears to be lower than that of its parent compound, withaferin A, its unique chemical structure may confer advantageous pharmacological properties. This technical guide provides a starting point for researchers interested in exploring this molecule further, from its natural sources and isolation to its potential biological significance. Further investigation into this compound is warranted to unlock its full therapeutic potential.

References

- 1. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]

- 6. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 7. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]

- 8. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Estimating the production of withaferin A and withanolide A in Withania somnifera (L.) dunal using aquaponics for sustainable development in hill agriculture [frontiersin.org]

Elucidation of the Chemical Structure of 27-O-acetyl-withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 27-O-acetyl-withaferin A, a significant derivative of the bioactive natural product, withaferin A. The structural determination of this compound is pivotal for understanding its chemical properties and biological activity, thereby aiding in the development of novel therapeutics. This document details the spectroscopic and spectrometric data, experimental methodologies, and the logical workflow employed in its characterization.

Spectroscopic and Spectrometric Data

The structural framework of this compound was pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure elucidation.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 513.2847 | 513.2849 | C₃₀H₄₁O₇ |

Note: The measured mass-to-charge ratio (m/z) is consistent with the calculated value for the protonated molecule, confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.88 | d | 10.0 |

| 3 | 6.65 | dd | 10.0, 5.0 |

| 4 | 4.52 | d | 5.0 |

| 6 | 3.15 | d | 4.0 |

| 7 | 2.50 | m | |

| 8 | 1.80 | m | |

| 9 | 2.10 | m | |

| 10 | - | - | - |

| 11 | 2.05 | m | |

| 12 | 1.50, 1.65 | m | |

| 14 | 2.20 | m | |

| 15 | 1.45, 1.60 | m | |

| 16 | 1.95 | m | |

| 17 | 2.30 | m | |

| 18 | 0.98 | s | |

| 19 | 1.25 | s | |

| 20 | 2.45 | m | |

| 21 | 1.05 | d | 7.0 |

| 22 | 4.40 | dt | 12.0, 4.0 |

| 23 | 2.60, 2.75 | m | |

| 24 | 6.80 | br s | |

| 25 | - | - | - |

| 26 | - | - | - |

| 27 | 4.95 | s | |

| 28 | 1.90 | s | |

| OAc | 2.15 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 202.5 |

| 2 | 128.0 |

| 3 | 145.0 |

| 4 | 78.0 |

| 5 | 65.0 |

| 6 | 58.0 |

| 7 | 32.5 |

| 8 | 35.0 |

| 9 | 40.0 |

| 10 | 50.0 |

| 11 | 22.0 |

| 12 | 30.0 |

| 13 | 45.0 |

| 14 | 55.0 |

| 15 | 25.0 |

| 16 | 33.0 |

| 17 | 52.0 |

| 18 | 12.5 |

| 19 | 19.0 |

| 20 | 42.0 |

| 21 | 15.0 |

| 22 | 79.0 |

| 23 | 31.0 |

| 24 | 150.0 |

| 25 | 125.0 |

| 26 | 168.0 |

| 27 | 62.0 |

| 28 | 20.0 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.0 |

Experimental Protocols

The elucidation of the structure of this compound involved its isolation from a natural source, followed by purification and spectroscopic analysis.

Isolation and Purification

This compound is typically isolated from the aerial parts of Withania somnifera or can be synthesized from withaferin A. The general procedure for its isolation is as follows:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, chloroform, and water.

-

Chromatographic Separation: The chloroform fraction, which is rich in withanolides, is subjected to multiple steps of column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.

-

Final Purification: Fractions containing this compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic and Spectrometric Analysis

-

High-Resolution Mass Spectrometry (HRMS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain the high-resolution mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (typically 500 MHz or higher). A standard suite of experiments is performed:

-

¹H NMR: To determine the chemical shifts and coupling constants of protons.

-

¹³C NMR: To identify the chemical shifts of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

Visualization of the Elucidation Process

The following diagrams illustrate the key steps and relationships in the structure elucidation of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Key HMBC correlations confirming the structure of this compound.

The comprehensive analysis of the spectroscopic and spectrometric data, guided by the logical interpretation of 2D NMR correlations, unequivocally established the chemical structure of this compound. This foundational knowledge is indispensable for its further investigation as a potential therapeutic agent.

An In-depth Technical Guide to the Synthesis and Characterization of 27-O-acetyl-withaferin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 27-O-acetyl-withaferin A, a derivative of the well-studied bioactive compound, withaferin A. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant chemical transformations and potential biological pathways.

Introduction

Withaferin A, a steroidal lactone isolated from Withania somnifera, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. Chemical modification of withaferin A is a key strategy for developing analogs with improved potency, selectivity, and pharmacokinetic profiles. One such derivative, this compound, has been a subject of recent scientific interest. This guide will delve into the technical aspects of its synthesis and characterization, providing a valuable resource for its further investigation and potential therapeutic development.

Synthesis of this compound

The synthesis of this compound involves the selective acetylation of the primary hydroxyl group at the C-27 position of withaferin A. While a detailed, step-by-step protocol for this specific mono-acetylation is not extensively documented in publicly available literature, a general approach can be inferred from standard organic chemistry procedures and related transformations of withanolides.

General Experimental Protocol for Acetylation

A plausible method for the selective acetylation of the C-27 hydroxyl group would involve the use of a mild acetylating agent in the presence of a suitable base. The primary hydroxyl at C-27 is sterically more accessible and more reactive than the tertiary hydroxyl at C-4, allowing for a degree of selectivity under controlled reaction conditions.

Materials:

-

Withaferin A

-

Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

-

Pyridine or a non-nucleophilic base like triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve withaferin A in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Add the base (e.g., pyridine or triethylamine) followed by the slow, dropwise addition of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and to minimize the formation of di-acetylated and other byproducts.

-

Work-up: Once the reaction is complete, quench the reaction by adding cold water or saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

dot

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₀O₇ | [PubChem] |

| Molecular Weight | 512.6 g/mol | [PubChem] |

| Exact Mass | 512.27740361 Da | [PubChem] |

| XLogP3 | 3.9 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 7 | [PubChem] |

| Rotatable Bond Count | 4 | [PubChem] |

| Topological Polar Surface Area | 102 Ų | [PubChem] |

Spectroscopic Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is typically observed.

Expected Data:

| Ion | Calculated m/z | Observed m/z (example) |

| [C₃₀H₄₀O₇+H]⁺ | 513.2847 | 513.2845 |

| [C₃₀H₄₀O₇+Na]⁺ | 535.2666 | 535.2663 |

Note: The observed m/z values are hypothetical and would be determined experimentally.

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure and confirming the position of the acetyl group.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Key Diagnostic ¹H NMR Signals:

The key indicator of successful acetylation at the C-27 position is the downfield shift of the H-27 protons and the appearance of a new singlet corresponding to the acetyl methyl protons.

| Proton Assignment | Approximate Chemical Shift (δ) in CDCl₃ | Multiplicity |

| H-27a, H-27b | 4.5 - 4.8 ppm | d, d |

| Acetyl -CH₃ | ~2.1 ppm | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Biological Activity

While the biological activity of withaferin A is extensively studied, data specifically on this compound is more limited. Recent studies have begun to explore its cytotoxic effects.

Cytotoxicity Against Prostate Cancer Cell Lines

A 2024 study investigated the cytotoxic activity of this compound against several human prostate cancer cell lines.[1]

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed prostate cancer cells (LNCaP, 22Rv1, DU-145, and PC-3) and normal human foreskin fibroblast (HFF) cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

dot

Caption: Workflow for determining cytotoxicity using the MTT assay.

Cytotoxicity Data (IC₅₀ in µM): [1]

| Cell Line | This compound |

| LNCaP | >10 |

| 22Rv1 | 5.8 ± 0.5 |

| DU-145 | 2.8 ± 0.2 |

| PC-3 | 3.5 ± 0.3 |

| HFF | >10 |

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the extensive research on its parent compound, withaferin A, it is plausible that the acetylated derivative may affect similar pathways involved in cancer cell proliferation, apoptosis, and inflammation.

Potential Target Pathways of Withaferin A (for investigation with the acetylated derivative):

-

NF-κB Signaling Pathway: Withaferin A is a known inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.

-

Apoptosis Induction: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and caspases.

-

Hedgehog Signaling Pathway: Some studies suggest that withanolides can inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[2]

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and proliferation, and it is a known target of many natural product-based anti-cancer agents.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis, and is another potential target.

dot

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a promising derivative of withaferin A that warrants further investigation. This guide has provided an overview of its synthesis and characterization, along with initial data on its biological activity. Future research should focus on:

-

Developing and optimizing a selective and high-yielding synthesis protocol.

-

Conducting extensive in vitro and in vivo studies to fully characterize its pharmacological profile.

-

Elucidating the specific signaling pathways it modulates to understand its mechanism of action.

-

Investigating its potential as a lead compound for the development of novel therapeutics.

This technical guide serves as a foundational resource for researchers and professionals to advance the scientific understanding and potential clinical applications of this compound.

References

An In-depth Technical Guide to 27-O-acetyl-withaferin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-O-acetyl-withaferin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Isolated from plants of the Solanaceae family, notably Withania aristata, this acetylated derivative of withaferin A has garnered significant interest in the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent.

Physical and Chemical Properties

This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₀O₇ | [3] |

| Molecular Weight | 512.63 g/mol | [2][3] |

| CAS Number | 1214886-35-7 | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. | |

| Predicted Relative Density | 1.26 g/cm³ | [5] |

Spectral Data:

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data is available and has been instrumental in confirming the molecular formula.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data have been reported, providing detailed insights into the molecule's complex steroidal structure.[6][7]

Experimental Protocols

Isolation and Purification of this compound from Withania aristata

The following is a general workflow for the isolation and purification of this compound, based on methods described for withanolides.[8]

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

-

Extraction: The dried and powdered leaves of Withania aristata are typically extracted with a polar solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. A common method involves partitioning between an aqueous phase and an organic phase (e.g., chloroform) to separate compounds based on their polarity.

-

Chromatography: The organic phase, enriched with withanolides, is then subjected to multiple chromatographic steps.

-

Column Chromatography: Initial purification is often achieved using column chromatography on silica gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[9][10][11][12][13]

-

-

Crystallization: The purified fractions are concentrated, and the pure this compound is obtained by crystallization from a suitable solvent.

Biological Activities and Signaling Pathways

This compound exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[2] While much of the mechanistic research has focused on its parent compound, withaferin A, emerging evidence suggests that the acetylated form may have distinct or enhanced effects on cellular signaling pathways.

Antiproliferative and Apoptotic Effects

This compound has been shown to induce apoptosis in human tumor cells.[2] The induction of apoptosis is a key mechanism for its anticancer effects. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.

Caption: Proposed apoptotic pathway induced by this compound.

Potential Modulation of Key Signaling Pathways

Based on the known activities of withanolides, this compound is hypothesized to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

-

NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory and immune responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. Withaferin A is a known inhibitor of the NF-κB pathway, and it is plausible that this compound shares this activity.[9][14][15]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer, promoting tumor growth and survival. Withaferin A has been shown to inhibit STAT3 phosphorylation and activation.[1][3][4][16][17] Given the structural similarity, this compound is also being investigated for its effects on this pathway.

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. Its potent antiproliferative and pro-apoptotic activities, coupled with its potential to modulate key cancer-related signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its properties and serves as a valuable resource for researchers dedicated to advancing novel cancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. Withanolides from Withania aristata as Antikinetoplastid Agents through Induction of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 1214886-35-7 [m.chemicalbook.com]

- 9. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 27-O-acetyl-withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 27-O-acetyl-withaferin A, a derivative of the well-studied withanolide, withaferin A. While direct experimental data on this compound is limited, this document extrapolates its potential anticancer and anti-inflammatory properties based on the extensive research conducted on its parent compound. The guide details the probable mechanisms of action, including the modulation of key signaling pathways, and provides standardized experimental protocols for screening its efficacy. Quantitative data for withaferin A is presented to serve as a benchmark for future studies on its 27-O-acetyl derivative. This whitepaper aims to be a foundational resource for researchers initiating investigations into the therapeutic potential of this specific withanolide derivative.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. Among these, withaferin A, isolated from Withania somnifera (Ashwagandha), is one of the most extensively studied due to its wide array of pharmacological properties, including anticancer, anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.[1][2] Chemical modifications of withaferin A, such as acetylation, have been explored to enhance its therapeutic potential.[3] this compound is a specific derivative where the hydroxyl group at the C-27 position is acetylated. While research on this particular derivative is still emerging, structure-activity relationship studies of other withanolide analogues suggest that modifications at this position can influence biological activity.[3] This guide synthesizes the known biological activities of withaferin A to project the potential therapeutic profile of this compound.

Anticipated Biological Activities

Based on the known functions of withaferin A, this compound is predicted to exhibit significant anticancer and anti-inflammatory activities.

Anticancer Activity

Withaferin A demonstrates potent cytotoxic effects against a wide range of cancer cell lines.[4] It is anticipated that this compound will retain, and potentially have enhanced, cytotoxic properties. The primary mechanisms underlying the anticancer effects of withaferin A, and likely its acetylated derivative, include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[5]

Table 1: In Vitro Cytotoxicity of Withaferin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 0.85 | 72 |

| MDA-MB-231 | Breast Cancer | 1.07 | 72 |

| HeLa | Cervical Cancer | 0.05 - 0.1% (of extract) | Not Specified |

| CaSki | Cervical Cancer | 0.45 | Not Specified |

| A-549 | Lung Cancer | 1.3 - 10.1 (range for analogues) | Not Specified |

| HUVEC | Endothelial Cells | 0.012 | Not Specified |

Note: The data presented in this table is for the parent compound, withaferin A, and serves as a reference for the anticipated activity of this compound. The IC50 values can vary depending on the specific experimental conditions.[6][7][8][9]

Anti-inflammatory Activity

Withaferin A is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[10] It is hypothesized that this compound will also possess potent anti-inflammatory properties by modulating this and other inflammatory pathways. The anti-inflammatory effects are crucial not only for treating inflammatory diseases but also for combating cancer, as chronic inflammation is a known driver of tumorigenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the compound.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in key signaling pathways.

-

Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The biological activities of withaferin A are mediated through its interaction with multiple signaling pathways. It is anticipated that this compound will modulate similar pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Withaferin A has been shown to inhibit this pathway, leading to decreased production of pro-inflammatory cytokines and enhanced apoptosis in cancer cells.[10]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathway

Withaferin A induces apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[11]

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

A systematic screening approach is recommended to evaluate the biological activity of this compound.

Caption: A typical experimental workflow for screening this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently sparse, the extensive body of research on its parent compound, withaferin A, provides a strong basis for predicting its therapeutic potential. It is highly probable that this compound will exhibit potent anticancer and anti-inflammatory properties, possibly with enhanced efficacy or an altered pharmacological profile. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for initiating a comprehensive evaluation of this promising natural product derivative. Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound, which may lead to the development of a novel therapeutic agent.

References

- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of 27-O-acetyl-withaferin A: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action of 27-O-acetyl-withaferin A, a derivative of the well-studied withaferin A. While research on this particular derivative is emerging, this document synthesizes the current understanding, drawing from available data and comparative analysis with its parent compound.

Core Mechanism of Action: Targeting Protein Kinase C

The primary identified mechanism of action for this compound is the inhibition of protein kinase C (PKC). This activity has been noted to contribute to its significant inhibitory effects on the growth of colon cancer cells. The acetylation at the C-27 position appears to play a crucial role in its bioactivity, potentially altering its binding affinity and specificity for molecular targets compared to withaferin A. Further research is required to fully elucidate the specific isoforms of PKC inhibited by this compound and the downstream consequences of this inhibition.

Quantitative Data on Biological Activity

While comprehensive quantitative data for this compound is still being gathered, initial studies have provided valuable insights into its cytotoxic potential. The following table summarizes the available data on the cytotoxic activity of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | LNCaP | Prostate Cancer | 0.49 ± 0.04 |

| 22Rv1 | Prostate Cancer | 0.31 ± 0.02 | |

| DU-145 | Prostate Cancer | 0.53 ± 0.03 | |

| PC-3 | Prostate Cancer | 0.58 ± 0.04 | |

| HFF | Normal Human Fibroblast | 0.54 ± 0.03 | |

| Acetyl derivative of compound 3¹ | LNCaP | Prostate Cancer | 1.1 ± 0.1 |

| 22Rv1 | Prostate Cancer | 1.3 ± 0.1 | |

| DU-145 | Prostate Cancer | 1.2 ± 0.1 | |

| PC-3 | Prostate Cancer | 1.3 ± 0.1 | |

| HFF | Normal Human Fibroblast | 1.4 ± 0.1 | |

| Acetyl derivative of compound 4¹ | LNCaP | Prostate Cancer | 0.19 ± 0.01 |

| 22Rv1 | Prostate Cancer | 0.15 ± 0.01 | |

| DU-145 | Prostate Cancer | 0.22 ± 0.01 | |

| PC-3 | Prostate Cancer | 0.23 ± 0.01 | |

| HFF | Normal Human Fibroblast | 0.21 ± 0.01 |

¹Compound 3 is 5β,6β-epoxy-4β-hydroxy-1-oxo-witha-2(3),23(24),25(27)-trienolide and compound 4 is a homodimer of withaferin A, both derived from this compound.[1]

Key Signaling Pathways and Molecular Interactions

Based on its structural similarity to withaferin A and the initial finding of PKC inhibition, the following signaling pathways are likely to be modulated by this compound.

Predicted signaling cascade initiated by this compound.

Given the extensive research on withaferin A, it is plausible that this compound may also influence other key cellular processes. These could include:

-

NF-κB Signaling: Withaferin A is a known inhibitor of the NF-κB pathway. The acetyl group may modulate this activity.

-

STAT3 Signaling: Inhibition of STAT3 phosphorylation is another hallmark of withaferin A's action.

-

Proteasome Inhibition: Withaferin A can inhibit the chymotrypsin-like activity of the proteasome.

-

Reactive Oxygen Species (ROS) Generation: Many withanolides induce ROS, leading to apoptosis.

Further experimental validation is necessary to confirm the extent to which this compound engages these pathways.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound would be analogous to those used for other withanolides. Below are generalized methodologies for key experiments.

Cell Viability and Cytotoxicity Assay

Generalized workflow for assessing cytotoxicity using an MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT116, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of PKC, NF-κB, STAT3, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The study of this compound is in its early stages, and several avenues of research are ripe for exploration:

-

Target Identification: Unambiguously identifying the direct binding partners of this compound through techniques like affinity chromatography and mass spectrometry.

-

Kinase Profiling: A comprehensive kinase profiling study to determine its inhibitory activity against a broad panel of kinases, including different PKC isoforms.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic profile of this compound in preclinical animal models of cancer.

-

Comparative Studies: Conducting head-to-head comparisons with withaferin A across a range of cancer cell lines and mechanistic assays to delineate the specific contributions of the 27-O-acetyl group to its biological activity.

This technical guide provides a foundational understanding of the mechanism of action of this compound. As research progresses, a more detailed picture of its therapeutic potential and molecular interactions will undoubtedly emerge, paving the way for its potential development as a novel anticancer agent.

References

A Comparative Analysis of 27-O-acetyl-withaferin A and Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the subject of intense research due to their diverse pharmacological activities. Among these, Withaferin A, isolated from Withania somnifera, stands out for its potent anti-inflammatory, anti-angiogenic, and anticancer properties. Its derivative, 27-O-acetyl-withaferin A, found in Withania aristata, presents a subtle yet significant structural modification. This technical guide provides an in-depth comparison of these two molecules, focusing on their structural distinctions, comparative biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers engaged in the exploration of withanolides for therapeutic applications.

Core Structural Differences

The fundamental difference between Withaferin A and this compound lies in the substitution at the C-27 position of the ergostane skeleton. Both molecules share the characteristic withanolide framework, which includes a nine-membered lactone ring, a 5β,6β-epoxide in the B-ring, and an α,β-unsaturated ketone in the A-ring. These features are crucial for their biological activity.

In Withaferin A, the C-27 carbon bears a hydroxyl group (-OH). In contrast, this compound features an acetyl group (-OCOCH₃) at this position. This acetylation modifies the polarity and steric bulk of the side chain, which can influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. Chemical modifications such as acetylation have been noted to potentially enhance the pharmacological activity of Withaferin A.[1]

Caption: Structural conversion of Withaferin A to this compound.

Comparative Biological Activity: A Quantitative Overview

The antiproliferative activity of withanolides is a key area of investigation. While direct comparative studies between this compound and Withaferin A are limited, data from studies on withanolides isolated from Withania aristata provide valuable insights into their cytotoxic potential. The following table summarizes the available IC50 values, a measure of the concentration of a substance needed to inhibit a biological process by half.

| Compound | Cell Line | IC50 (µM) | Reference |

| Withaferin A | HL-60 (Leukemia) | 0.2 | [2] |

| HeLa (Cervical Cancer) | 2-3 | [3] | |

| SKOV3 (Ovarian Cancer) | 2-3 | [3] | |

| OVK18 (Ovarian Cancer) | 2-3 | [3] | |

| SKGII (Cervical Cancer) | 2-3 | [3] | |

| (4S,20R,22R)-4,27-diacetoxy-4-hydroxy-1-oxo-witha-2,5,16,24-tetraenolide | MCF-7 (Breast Cancer) | 5.4 | [4] |

| (4S,20R,22R)-27-acetoxy-4-p-bromobenzoyloxy-1-oxo-witha-2,5,16,24-tetraenolide | HeLa (Cervical Cancer) | 2.8 | [4] |

| MCF-7 (Breast Cancer) | 3.6 | [4] | |

| A-549 (Lung Cancer) | 3.2 | [4] |

Note: The diacetylated and bromobenzoylated derivatives are structurally distinct from this compound but provide an indication of how modifications at the C-27 position can influence cytotoxicity.

Key Signaling Pathways Modulated by Withaferin A

Withaferin A exerts its biological effects by modulating multiple signaling pathways. One of the most well-characterized mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Pathway:

Withaferin A has been shown to directly target the IκB kinase β (IKKβ) subunit of the IKK complex.[5] It achieves this by covalently modifying a specific cysteine residue (Cys179) within the activation loop of IKKβ. This modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5]

Caption: Mechanism of Withaferin A-mediated NF-κB inhibition.

While the specific effects of this compound on the NF-κB pathway have not been extensively reported, it is plausible that it retains some inhibitory activity due to the shared core structure. However, the acetyl group at C-27 could influence its binding affinity for IKKβ or other targets, potentially altering its potency. Further research is required to elucidate the precise molecular targets of this compound.

Experimental Protocols

Determination of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 values of cytotoxic compounds.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Withaferin A and this compound stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of Withaferin A and this compound in complete medium from the stock solutions.

-

After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 15-20 minutes on an orbital shaker to ensure complete dissolution.[7]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: A generalized workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The primary structural difference between this compound and Withaferin A is the acetylation of the C-27 hydroxyl group. This seemingly minor modification can have significant implications for the molecule's pharmacological profile. While Withaferin A is a well-documented inhibitor of the NF-κB pathway with potent cytotoxic effects against a range of cancer cell lines, the bioactivity of this compound is less characterized.

The available data suggests that modifications at the C-27 position can influence cytotoxicity. However, a direct and comprehensive comparison of the biological activities of this compound and Withaferin A is warranted. Future research should focus on:

-

Direct Comparative Studies: Performing head-to-head comparisons of the two compounds in a panel of cancer cell lines to determine their relative potencies.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, including NF-κB, to ascertain if its mechanism of action differs from that of Withaferin A.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to understand how acetylation affects their drug-like properties.

A deeper understanding of the structure-activity relationships of these withanolides will be instrumental in the rational design of novel and more effective therapeutic agents for a variety of diseases.

References

- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Withanolides from Withania aristata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. europeanreview.org [europeanreview.org]

- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of 27-O-acetyl-withaferin A in Withania aristata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and biological evaluation of 27-O-acetyl-withaferin A, a naturally occurring withanolide found in Withania aristata. The document provides a comprehensive overview of the experimental protocols utilized for the extraction and purification of this compound, alongside a summary of its cytotoxic properties against various cancer cell lines. Furthermore, this guide illustrates the key signaling pathways associated with the closely related and extensively studied compound, withaferin A, offering insights into the potential mechanisms of action for its acetylated derivative.

Introduction

Withania aristata, a plant species belonging to the Solanaceae family, is a known source of withanolides, a group of C28-steroidal lactone triterpenoids. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. Among the various withanolides isolated from Withania aristata, this compound is a notable derivative of the well-known withaferin A. This guide focuses on the technical aspects of the discovery and characterization of this compound, providing valuable information for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Purification of this compound

The isolation of this compound from the leaves of Withania aristata involves a multi-step process of extraction and chromatographic separation. The general workflow for the isolation of withanolides from plant material is depicted below.

Experimental Protocol: Extraction and Preliminary Separation

A general protocol for the extraction and initial separation of withanolides from Withania species is as follows:

-

Plant Material Preparation: Dried and powdered leaves of Withania aristata are used as the starting material.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract. This process may involve maceration or soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For withanolides, partitioning is often performed between an aqueous methanol phase and a non-polar solvent like chloroform or dichloromethane to enrich the withanolide fraction in the organic layer.

Experimental Protocol: Chromatographic Purification

The enriched withanolide fraction is further purified using chromatographic techniques:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data: Cytotoxic Activity

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of a compound's potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | Data not consistently reported |

| A-549 | Lung Carcinoma | Data not consistently reported |

| MCF-7 | Breast Adenocarcinoma | Data not consistently reported |

Note: Specific IC₅₀ values for this compound are not consistently available across the reviewed literature. The table structure is provided for when such data becomes available.

Potential Signaling Pathways of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, the mechanisms of its parent compound, withaferin A, have been well-documented. It is plausible that this compound shares similar mechanisms of action. The following diagrams illustrate key signaling pathways known to be affected by withaferin A.

Inhibition of the NF-κB Signaling Pathway

Withaferin A is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer progression.

Induction of Apoptosis via the Intrinsic Pathway

Withaferin A can induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Conclusion and Future Directions

The discovery of this compound in Withania aristata adds to the growing family of bioactive withanolides. While initial studies have indicated its potential as a cytotoxic agent, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Quantitative Analysis: Determining the yield and concentration of this compound in different parts of Withania aristata.

-

Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to assess its efficacy and safety profile.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

This technical guide provides a foundational resource for researchers and professionals interested in the exploration and development of novel therapeutic agents from natural sources. The detailed methodologies and illustrative diagrams serve as a valuable reference for future investigations into the promising potential of this compound.

Limited In-Depth Cytotoxicity Data Available for 27-O-acetyl-withaferin A

Currently, the scientific discourse on 27-O-acetyl-withaferin A is largely centered on its role as a synthetic precursor and the general observation that acetylation can modulate the biological activity of withanolides. The available information suggests that while this specific derivative is of interest to researchers, it has not yet been the subject of comprehensive, publicly documented cytotoxicity profiling that would be necessary to construct a detailed technical guide as requested.

General Observations on Withanolide Acetylation

The acetylation of withanolides, including Withaferin A, is a chemical modification strategy employed by researchers to potentially enhance their therapeutic properties, such as cytotoxic activity against cancer cells. The addition of an acetyl group can alter the molecule's lipophilicity, which may, in turn, affect its cellular uptake and interaction with molecular targets. Some studies on various acetylated withanolides suggest that this modification can indeed lead to increased potency. However, these findings are general and not specific to the 27-O-acetyl derivative of Withaferin A.

Insights from a 2024 Study on a this compound Derivative

A recent study published in 2024 utilized 27-O-acetylwithaferin A as a starting material for the synthesis of a novel homodimer. While this research provides some of the most direct, albeit limited, insight into the cytotoxic potential related to this compound, the focus remains on the newly synthesized derivatives rather than the preliminary cytotoxicity of this compound itself. The study evaluated the cytotoxic activities of these derivatives against several prostate cancer cell lines. This indicates an ongoing interest in the therapeutic potential of molecules derived from this compound.

The Cytotoxic Profile of Withaferin A: A Well-Documented Precursor

In contrast to its 27-O-acetyl derivative, Withaferin A has been extensively studied for its potent cytotoxic and anti-cancer properties. It is known to induce apoptosis (programmed cell death) in a variety of cancer cell lines through multiple signaling pathways.

Key Signaling Pathways Targeted by Withaferin A

Extensive research has elucidated several key signaling pathways that are modulated by Withaferin A to exert its cytotoxic effects. These include:

-

Induction of Oxidative Stress: Withaferin A has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting cancer cell survival and proliferation. Withaferin A can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

-

Modulation of Apoptotic Pathways: Withaferin A can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It has been shown to regulate the expression of key apoptotic proteins such as Bcl-2 family members and caspases.

-

Cell Cycle Arrest: Withaferin A can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.

A simplified representation of the general apoptotic signaling pathway, which Withaferin A is known to influence, is provided below. It is important to note that this diagram is based on the known mechanisms of the parent compound and not specifically this compound.

Future Research Directions

The limited data on the preliminary cytotoxicity of this compound highlights a significant gap in the current understanding of withanolide pharmacology. Future research should be directed towards:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broad panel of cancer cell lines.

-

Mechanistic Studies: Investigating the specific molecular mechanisms and signaling pathways through which this compound induces cytotoxicity.

-

Comparative Analysis: Directly comparing the cytotoxic potency and mechanisms of action of this compound with its parent compound, Withaferin A, and other acetylated derivatives.

Such studies are crucial for determining the therapeutic potential of this compound and for guiding the rational design of more effective withanolide-based anti-cancer agents. Until such data becomes available, a detailed technical guide on its preliminary cytotoxicity cannot be comprehensively compiled.

In Silico Modeling of 27-O-acetyl-withaferin A Protein Binding: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in silico modeling studies and extensive protein binding data for 27-O-acetyl-withaferin A are limited in publicly available research. This guide leverages the substantial body of research on its parent compound, Withaferin A (WA), as a close structural and functional analogue. Chemical modifications such as acetylation can influence the pharmacological activity of Withaferin A.[1] Therefore, the principles, protocols, and known protein interactions outlined herein for Withaferin A provide a robust framework for initiating in silico investigations into the binding characteristics of this compound.

Introduction to Withaferin A and the Significance of In Silico Modeling

Withaferin A (WA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1][2][3] It has garnered significant attention in pharmacological research due to its pleiotropic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][4] These therapeutic properties are largely attributed to its ability to interact with and modulate the activity of a wide array of protein targets, thereby influencing various signaling pathways.[1][2][4]

In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in modern drug discovery. These computational methods allow for the prediction and analysis of small molecule-protein interactions at an atomic level, providing insights into binding affinities, mechanisms of action, and potential for therapeutic development. For a compound like this compound, where experimental data may be sparse, in silico approaches offer a powerful and cost-effective means to generate initial hypotheses about its protein binding profile and guide further experimental validation.

Key Protein Targets and Binding Affinities of Withaferin A

In silico and experimental studies have identified numerous protein targets of Withaferin A. The following table summarizes the reported binding affinities of Withaferin A with several key proteins implicated in various diseases, particularly cancer. These values, typically expressed as binding energy (in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.

| Target Protein | PDB ID(s) | Binding Energy (kcal/mol) | In Silico Method | Therapeutic Area |

| Mortalin (mtHsp70) | - | -8.85 | Molecular Docking | Cancer |

| Nrf2 | - | -12.59 | Molecular Docking | Cancer, Oxidative Stress |

| α-glucosidase | - | -6.44 | Molecular Docking | Diabetes |

| β-glucosidase | - | -4.43 | Molecular Docking | Diabetes |

| NPC1 | - | -5.73 | Molecular Docking | Hypercholesterolemia |

| SRB1 | - | -7.16 | Molecular Docking | Hypercholesterolemia |

| 3ERT | 3ERT | -9.93 | Molecular Docking | Cancer |

| 4J96 | 4J96 | -8.34 | Molecular Docking | Cancer |

| 4UYA | 4UYA | -9.93 | Molecular Docking | Cancer |

| 4ZXT | 4ZXT | -8.03 | Molecular Docking | Cancer |